3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a methoxy group, and an oxopyrrolidinyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a methoxy group through methylation. The oxopyrrolidinyl group can be introduced via a cyclization reaction involving a suitable amine precursor. The final step involves the formation of the propanamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the bromophenyl group results in a phenyl derivative.
Scientific Research Applications
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methoxy and oxopyrrolidinyl groups can form hydrogen bonds or electrostatic interactions with the target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- 3-(2-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- 3-(2-iodophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide lies in its bromophenyl group, which can participate in specific halogen bonding interactions that are not possible with other halogenated analogs. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-26-18-13-15(9-10-17(18)23-12-4-7-20(23)25)22-19(24)11-8-14-5-2-3-6-16(14)21/h2-3,5-6,9-10,13H,4,7-8,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJJPZUVBWRBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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